![molecular formula C19H21NO3 B11180653 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-PROPANOYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. This reaction is carried out in the presence of catalytic amounts of piperidine, and the mixture is boiled in alcohol to yield the desired product . The Knoevenagel condensation reaction is a key step in this synthesis, where the aldehyde reacts with β-keto esters to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-PROPANOYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-PROPANOYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of luminescent materials for optical and electronic applications.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-PROPANOYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H,8H-Benzo[1,2-b3,4-b’]dipyran-2-one, 8,8-dimethyl-: This compound shares a similar chromeno structure but differs in its functional groups and overall reactivity.
3-Acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]hydroquinolin-2-ones: These compounds have similar luminescent properties and are used in similar applications.
Uniqueness
6,8,8,9-TETRAMETHYL-3-PROPANOYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-propanoylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-10H,6H2,1-5H3 |
InChI Key |
IZHCBPDWNMXIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(C=C3C)(C)C)C |
Origin of Product |
United States |
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